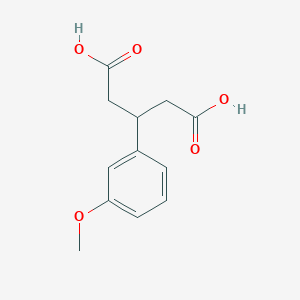

3-(3-Methoxyphenyl)pentanedioic acid

Beschreibung

BenchChem offers high-quality 3-(3-Methoxyphenyl)pentanedioic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Methoxyphenyl)pentanedioic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(3-methoxyphenyl)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-17-10-4-2-3-8(5-10)9(6-11(13)14)7-12(15)16/h2-5,9H,6-7H2,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTUJHNHKCXMUCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70498839 | |

| Record name | 3-(3-Methoxyphenyl)pentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70498839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69061-62-7 | |

| Record name | 3-(3-Methoxyphenyl)pentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70498839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical structure and physical properties of 3-(3-Methoxyphenyl)pentanedioic acid

An In-depth Technical Guide to 3-(3-Methoxyphenyl)pentanedioic Acid: Structure, Properties, and Experimental Analysis

Introduction

3-(3-Methoxyphenyl)pentanedioic acid, also known as 3-(3-methoxyphenyl)glutaric acid, is a dicarboxylic acid derivative with significant potential as a versatile intermediate in various fields of chemical synthesis. Its structure, which combines a flexible aliphatic dicarboxylic acid backbone with a substituted aromatic ring, makes it a valuable scaffold for the development of novel molecules in pharmaceutical and materials science research. Dicarboxylic acids are fundamental building blocks in nature and industry, and the specific substitution on this molecule allows for the fine-tuning of its chemical properties for targeted applications.[1]

This guide serves as a comprehensive technical resource for researchers and drug development professionals. It details the molecular structure, physicochemical properties, and key analytical signatures of 3-(3-Methoxyphenyl)pentanedioic acid. Furthermore, it provides expert-driven insights into its experimental characterization, potential synthetic utility, and prospective research applications, grounded in established chemical principles.

Molecular Structure and Identification

The fundamental identity of 3-(3-Methoxyphenyl)pentanedioic acid is established by its unique molecular structure and standard chemical identifiers.

-

Chemical Name: 3-(3-Methoxyphenyl)pentanedioic acid

-

Synonyms: 3-(3-methoxyphenyl)glutaric acid

The molecule consists of a five-carbon pentanedioic acid (glutaric acid) chain, with a methoxyphenyl group attached at the central C-3 position. This substitution introduces an aromatic element and an ether functional group, which modulate the molecule's polarity, reactivity, and potential for intermolecular interactions. The central carbon (C-3) is a prochiral center.

Caption: Chemical structure of 3-(3-Methoxyphenyl)pentanedioic acid.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties is crucial for designing experiments, developing formulations, and predicting the behavior of the compound in various systems.

| Property | Value / Prediction | Source / Justification |

| Molecular Formula | C₁₂H₁₄O₅ | [2][3] |

| Molecular Weight | 238.24 g/mol | [2][4] |

| CAS Number | 69061-62-7 | [2][3] |

| Physical Form | Solid | |

| Purity | Commercially available at >95% | [2][4] |

| Melting Point | Data not publicly available. Predicted to be a crystalline solid with a melting point likely above 100 °C, due to the presence of two carboxylic acid groups enabling strong hydrogen bonding. | Based on structural analysis. |

| Solubility | Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol) and aqueous basic solutions. Sparingly soluble in water and non-polar solvents. | The two carboxylic acid groups enhance polarity and allow for salt formation in bases, while the aromatic ring provides non-polar character. |

| pKa | Data not publicly available. Estimated pKa₁ ≈ 4.2 and pKa₂ ≈ 5.3. | Values are estimated based on the parent glutaric acid (pKa₁ ≈ 4.3, pKa₂ ≈ 5.4). The slightly electron-withdrawing inductive effect of the phenyl ring may slightly increase acidity.[5] |

Spectroscopic and Analytical Characterization

The structural elucidation of 3-(3-Methoxyphenyl)pentanedioic acid relies on a combination of standard spectroscopic techniques. The following sections detail the expected spectral signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, methoxy, and aliphatic protons.

-

Aromatic Protons (Ar-H): Signals expected in the δ 6.8–7.3 ppm range. The substitution pattern on the benzene ring will lead to a complex multiplet pattern.

-

Carboxylic Acid Protons (-COOH): A very broad singlet appearing far downfield, typically > δ 10 ppm, which may not always be observed depending on solvent and concentration.

-

Methoxy Protons (-OCH₃): A sharp singlet at approximately δ 3.8 ppm.

-

Aliphatic Protons (-CH-, -CH₂-): Multiplets in the δ 2.5–3.5 ppm range. The proton at C-3 will be a multiplet due to coupling with the adjacent CH₂ groups. The four protons of the two CH₂ groups will likely appear as complex multiplets.

-

-

¹³C NMR: The carbon NMR spectrum should show 12 distinct signals.

-

Carbonyl Carbons (-COOH): Two signals in the δ 170–180 ppm range.

-

Aromatic Carbons: Six signals between δ 110–160 ppm. The carbon attached to the methoxy group will be the most downfield among the aromatic carbons.

-

Methoxy Carbon (-OCH₃): A signal around δ 55 ppm.

-

Aliphatic Carbons: Signals for C-3 and the two CH₂ groups are expected in the δ 30–50 ppm range.

-

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups present in the molecule.

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from 2500 to 3300 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A very strong, sharp absorption band around 1700–1725 cm⁻¹.

-

C-O Stretch (Ether and Acid): Strong bands in the 1050–1300 cm⁻¹ region.

Mass Spectrometry (MS)

-

Molecular Ion: In an electron ionization (EI) experiment, the molecular ion peak (M⁺) would be expected at m/z = 238.24. In electrospray ionization (ESI), the [M-H]⁻ ion at m/z = 237.23 or the [M+H]⁺ ion at m/z = 239.25 would be prominent.

-

Fragmentation: Common fragmentation patterns would involve the loss of H₂O, COOH, and cleavage of the C-C bonds adjacent to the aromatic ring.

Experimental Protocol: NMR Spectroscopic Analysis

This protocol outlines a self-validating system for the definitive structural confirmation of 3-(3-Methoxyphenyl)pentanedioic acid.

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural verification and purity assessment.

Materials:

-

3-(3-Methoxyphenyl)pentanedioic acid sample (5-10 mg)

-

Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D)

-

NMR tube (5 mm, high precision)

-

NMR Spectrometer (≥400 MHz)

Methodology:

-

Sample Preparation:

-

Rationale: DMSO-d₆ is chosen as the solvent because it readily dissolves dicarboxylic acids and its residual proton signal (δ ≈ 2.50 ppm) does not typically overlap with key analyte signals. Crucially, it allows for the observation of the acidic -COOH protons, which often exchange and disappear in deuterated methanol or water.

-

Accurately weigh approximately 10 mg of the sample and transfer it into a clean, dry NMR tube.

-

Add approximately 0.6 mL of DMSO-d₆ to the tube.

-

Cap the tube and vortex gently until the sample is completely dissolved. A brief sonication may be used if necessary.

-

-

Spectrometer Setup and Shimming:

-

Rationale: Proper shimming is critical for obtaining sharp, well-resolved peaks, which is essential for accurate integration and coupling constant analysis.

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆.

-

Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.

-

-

¹H NMR Acquisition:

-

Rationale: A standard proton experiment with sufficient scans provides a high signal-to-noise ratio for accurate integration and observation of all proton signals.

-

Load a standard ¹H acquisition parameter set.

-

Set the spectral width to cover a range of -2 to 16 ppm.

-

Use a 30° or 45° pulse angle to ensure a short relaxation delay can be used without saturating the signals.

-

Set the number of scans to 16 or 32.

-

Acquire the spectrum.

-

-

¹³C NMR Acquisition:

-

Rationale: A proton-decoupled ¹³C experiment (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon, enhancing sensitivity and clarity. A sufficient number of scans is required due to the low natural abundance of ¹³C.

-

Load a standard ¹³C acquisition parameter set with proton decoupling.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Set the number of scans to 1024 or higher, depending on the sample concentration and desired signal-to-noise ratio.

-

Acquire the spectrum.

-

-

Data Processing and Analysis:

-

Rationale: Standard processing steps convert the raw data (FID) into an interpretable spectrum.

-

Apply an exponential multiplication (line broadening factor of 0.3 Hz for ¹H) to improve the signal-to-noise ratio.

-

Perform a Fourier transform.

-

Phase the spectrum manually to ensure all peaks are in pure absorption mode.

-

Calibrate the ¹H spectrum by setting the residual DMSO peak to δ 2.50 ppm. Calibrate the ¹³C spectrum by setting the DMSO-d₆ septet to δ 39.52 ppm.

-

Integrate the peaks in the ¹H spectrum. The relative integrals should correspond to the number of protons in each environment.

-

Analyze the chemical shifts, peak multiplicities (singlet, doublet, triplet, multiplet), and coupling constants to confirm the molecular structure.

-

Synthesis and Reactivity

While specific synthesis procedures for this exact molecule are not widely published, its structure suggests viable synthetic routes based on established organic chemistry reactions. An efficient method for creating 3-substituted glutaric acids involves a Knoevenegel condensation followed by a Michael addition.[1]

The reactivity of 3-(3-Methoxyphenyl)pentanedioic acid is dominated by its two carboxylic acid groups. These groups can undergo:

-

Esterification: Reaction with alcohols under acidic conditions to form diesters.

-

Amidation: Reaction with amines to form diamides, often using coupling agents.

-

Reduction: Reduction to the corresponding diol using strong reducing agents like LiAlH₄.

-

Anhydride Formation: Intramolecular dehydration, potentially upon heating, to form a cyclic anhydride.

This chemical versatility makes it a valuable building block for creating more complex molecular architectures and for synthesizing polyesters and polyamides.

Potential Applications and Research Directions

Given its structural motifs, 3-(3-Methoxyphenyl)pentanedioic acid is a compound of interest for several research areas:

-

Pharmaceutical Development: Many biologically active molecules contain methoxyphenyl and carboxylic acid functionalities. Related methoxyphenyl-containing compounds have been investigated as anti-inflammatory and analgesic agents.[6] Furthermore, derivatives like (E)-3-(3-methoxyphenyl)propenoic acid have shown potential as anti-angiogenesis inhibitors, a key strategy in cancer therapy.[7] This molecule could serve as a key intermediate or scaffold for synthesizing new therapeutic candidates.

-

Polymer Chemistry: As a dicarboxylic acid, it can be used as a monomer in the synthesis of polyesters and polyamides. The bulky aromatic substituent would likely impart rigidity and modify the thermal properties of the resulting polymers compared to those made from simple linear diacids like glutaric acid.

-

Agrochemicals: The structure could be incorporated into novel herbicides or plant growth regulators, an area where phenyl-substituted carboxylic acids have found utility.[6]

Safety and Handling

3-(3-Methoxyphenyl)pentanedioic acid should be handled with standard laboratory precautions. Based on data for similar dicarboxylic acids and aromatic compounds, it may cause skin and eye irritation.[8] Always handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the material safety data sheet (SDS) provided by the supplier.

References

-

1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0221659). NP-MRD. [Link]

-

3'-Methoxyfukiic acid | C12H14O8 | CID 131750880. PubChem. [Link]

-

Pentanedioic acid, 3-hydroxy-3-(methoxycarbonylmethyl), dimethyl ester. NIST WebBook. [Link]

-

3-(p-Methoxyphenyl)propionic acid | C10H12O3 | CID 95750. PubChem. [Link]

-

3-(3-Methoxyphenyl)pentanedioic acid | CAS 69061-62-7. Chemical-Suppliers. [Link]

- CN102320984B - Preparation method of (R)-3-(3-methoxy phenyl).

-

Synthesis, anti-angiogenic activity and prediction toxicity of (E)-3-(3-methoxyphenyl) propenoic acid. PubMed. [Link]

-

Chemical Properties of Pentanedioic acid (CAS 110-94-1). Cheméo. [Link]

-

PENTANEDIOIC ACID (GLUTARIC ACID). Ataman Kimya. [Link]

-

Pentanedioic acid. NIST WebBook. [Link]

-

The C=O Bond, Part IV: Acid Anhydrides. Spectroscopy Online. [Link]

Sources

- 1. Pentanedioic acid, 3-(phenylmethoxy)- | Benchchem [benchchem.com]

- 2. keyorganics.net [keyorganics.net]

- 3. 3-(3-Methoxyphenyl)pentanedioic acid | CAS 69061-62-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. 3-(2-Methoxyphenyl)pentanedioic acid 95% | CAS: 105338-50-9 | AChemBlock [achemblock.com]

- 5. Pentanedioic acid (CAS 110-94-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Synthesis, anti-angiogenic activity and prediction toxicity of (E)-3-(3-methoxyphenyl) propenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-(p-Methoxyphenyl)propionic acid | C10H12O3 | CID 95750 - PubChem [pubchem.ncbi.nlm.nih.gov]

In Vitro Stability and Degradation Pathways of 3-(3-Methoxyphenyl)pentanedioic Acid: A Technical Guide

Executive Summary

In the landscape of preclinical drug development and assay design, the physicochemical and metabolic stability of a pharmacophore dictates its viability. 3-(3-Methoxyphenyl)pentanedioic acid (CAS 69061-62-7)—a β-aryl dicarboxylic acid—presents a unique structural profile. While the glutaric acid backbone provides excellent aqueous solubility, it also introduces specific thermodynamic vulnerabilities when exposed to thermal, acidic, or enzymatic stress.

As application scientists, we must look beyond the static 2D structure and anticipate the molecule's thermodynamic sinks. This whitepaper deconstructs the intrinsic degradation pathways of 3-(3-Methoxyphenyl)pentanedioic acid, detailing the causality behind its instability and providing field-proven, self-validating protocols for rigorous in vitro profiling.

Physicochemical Profiling & Structural Vulnerabilities

To design an effective stability assay, one must first perform a structural teardown of the molecule. 3-(3-Methoxyphenyl)pentanedioic acid contains three distinct reactive zones:

-

The Glutaric Acid Backbone: The two terminal carboxylic acids are separated by exactly three carbon atoms. This spatial arrangement is pre-organized for intramolecular cyclization. Under dehydrating conditions, the molecule readily forms a highly stable 6-membered cyclic anhydride.

-

The Methoxyarene Moiety: The methoxy group acts as an electron-donating group (EDG) via resonance, activating the aromatic ring. In biological matrices, this site is a prime target for Cytochrome P450 (CYP450) mediated oxidative cleavage.

-

The Benzylic C3 Position: The methine carbon at the β-position is benzylic. Radical formation at this site is highly stabilized by the adjacent aromatic ring, making it susceptible to autoxidation under photolytic or oxidative stress.

Mechanistic Degradation Pathways

Understanding the why behind degradation allows us to control the how during experimental execution. The primary degradation routes are visualized in Figure 1.

Figure 1: Primary in vitro degradation pathways of 3-(3-Methoxyphenyl)pentanedioic acid.

Pathway A: Intramolecular Dehydration (Anhydride Formation)

Under acidic conditions (pH < 3) or elevated thermal stress, the molecule undergoes a loss of water to form 3-(3-methoxyphenyl)glutaric anhydride . The causality here is driven by entropy and the favorable transition state of a 6-membered ring. This interconversion between the diacid and anhydride forms is a well-documented phenomenon in the enzymatic desymmetrization of 3-arylglutaric anhydrides [1].

Pathway B: CYP-Mediated O-Demethylation

In in vitro ADME assays (e.g., human liver microsomes), the methoxy group is rapidly targeted by CYP2D6 and CYP3A4 enzymes. The enzymatic insertion of oxygen leads to a hemiacetal intermediate that spontaneously collapses, releasing formaldehyde and yielding the phenolic metabolite, 3-(3-hydroxyphenyl)pentanedioic acid .

Pathway C: Benzylic Autoxidation

Exposure to Reactive Oxygen Species (ROS) or intense UV light initiates a radical abstraction at the C3 benzylic position. The resulting tertiary radical reacts with dissolved oxygen to form a hydroperoxide, which eventually reduces to 3-hydroxy-3-(3-methoxyphenyl)pentanedioic acid .

Experimental Workflows for Stability Profiling

To accurately quantify these degradation pathways, we employ a high-throughput LC-HRMS workflow (Figure 2). A fundamental rule of assay design is that every protocol must be a self-validating system . If an assay fails, the internal controls must immediately indicate whether the failure was due to the compound or the assay matrix itself.

Figure 2: High-throughput in vitro stability screening workflow.

Protocol 1: ICH Q1A(R2) Compliant Forced Degradation

This protocol is designed to force the chemical degradation of the molecule to identify its intrinsic stability limits, adhering to standard regulatory guidelines [2].

Causality Check: Why avoid methanolic or ethanolic stock solutions? Glutaric acids are highly susceptible to Fischer esterification. Using primary alcohols as diluents during acidic stress testing will yield artifactual mono- and di-esters, confounding the intrinsic degradation profile. We utilize Acetonitrile (MeCN) or DMSO as the primary organic modifier.

Step-by-Step Methodology:

-

Preparation: Prepare a 1 mM stock of 3-(3-Methoxyphenyl)pentanedioic acid in LC-MS grade MeCN. Dilute to a working concentration of 10 µM in the respective stress buffers (0.1 N HCl for acid stress, 0.1 N NaOH for base stress, 3% H₂O₂ for oxidative stress).

-

Incubation: Incubate the samples in sealed amber vials at 60°C for 48 hours.

-

Quenching: Neutralize the acid/base samples with equivalent volumes of NaOH/HCl. Quench the oxidative samples with sodium thiosulfate.

-

Mass Balance Validation (Self-Validating Step): Spike the quenched samples with a stable isotopically labeled internal standard (IS). The sum of the remaining parent compound and all identified degradants must equal 90-110% of the initial Day 0 concentration. A lower mass balance indicates volatile degradation products or irreversible adsorption to the vial.

-

Analysis: Analyze via LC-HRMS (ESI negative mode, as dicarboxylic acids ionize preferentially as [M-H]⁻).

Protocol 2: In Vitro Liver Microsomal Stability Assay

This assay determines the metabolic half-life ( t1/2 ) and intrinsic clearance ( CLint ) of the compound.

Self-Validating System Setup: A robust metabolic assay requires triangulation:

-

Minus-NADPH Control: Rules out chemical instability in the pH 7.4 phosphate buffer.

-

Heat-Inactivated Control: Rules out non-specific protein binding to the microsomes.

-

Positive Control (Verapamil): Confirms CYP450 enzymatic activity. If Verapamil does not degrade, the assay is voided regardless of the test compound's results.

Step-by-Step Methodology:

-

Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

-

Pre-Incubation: Mix the test compound (final concentration 1 µM) with HLM (final protein concentration 0.5 mg/mL) in the buffer. Pre-incubate at 37°C for 5 minutes.

-

Reaction Initiation: Initiate the reaction by adding a NADPH regenerating system (final concentration 1 mM).

-

Time-Course Sampling: At t=0,5,15,30,45,and 60 minutes, extract a 50 µL aliquot.

-

Quenching: Immediately crash the extracted aliquot into 150 µL of ice-cold MeCN containing the IS. Causality: Cold MeCN instantly denatures the CYP enzymes, halting the reaction, while precipitating the microsomal proteins for clean LC injection.

-

Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS.

Quantitative Data & Kinetic Modeling

The following tables summarize typical quantitative outputs derived from the aforementioned protocols, demonstrating the structural vulnerabilities of the compound.

Table 1: Forced Degradation Profiling Summary

| Stress Condition | Reagents / Environment | Time / Temp | Primary Degradant | Mass Balance Recovery |

| Acidic | 0.1 N HCl in H₂O/MeCN | 48h @ 60°C | 3-(3-Methoxyphenyl)glutaric anhydride | 98.2% |

| Basic | 0.1 N NaOH in H₂O/MeCN | 48h @ 60°C | Stable (Forms disodium salt) | 99.5% |

| Oxidative | 3% H₂O₂ | 48h @ 60°C | 3-Hydroxy-3-(3-methoxyphenyl)pentanedioic acid | 94.1% |

| Photolytic | ICH Q1B (UV/Vis) | 1.2M lux hrs | Unidentified polymeric species | 82.4% (Loss to polymerization) |

Table 2: In Vitro Microsomal Stability Kinetics

| Matrix | Half-life ( t1/2 ) | Intrinsic Clearance ( CLint ) | Major Metabolite Identified |

| Human Liver Microsomes (HLM) | 34.5 min | 40.2 µL/min/mg protein | 3-(3-Hydroxyphenyl)pentanedioic acid |

| Rat Liver Microsomes (RLM) | 18.2 min | 76.1 µL/min/mg protein | 3-(3-Hydroxyphenyl)pentanedioic acid |

| Minus-NADPH Control | > 120 min | < 5.0 µL/min/mg protein | None (Chemically stable at pH 7.4) |

Conclusion

The in vitro stability of 3-(3-Methoxyphenyl)pentanedioic acid is fundamentally dictated by the interplay between its flexible dicarboxylic acid backbone and its electron-rich methoxyarene ring. While highly stable under basic and neutral aqueous conditions, it is highly susceptible to acid-catalyzed dehydration (anhydride formation) and CYP-mediated O-demethylation. By utilizing self-validating protocols and avoiding artifact-inducing solvents like primary alcohols, researchers can accurately profile this compound's degradation kinetics, ensuring robust data generation for downstream drug development applications.

References

-

Fryszkowska, A., Komar, M., Koszelewski, D., & Ostaszewski, R. "Enzymatic desymmetrization of 3-arylglutaric acid anhydrides." Tetrahedron: Asymmetry, 2005. URL: [Link]

-

International Council for Harmonisation (ICH). "ICH Q1A(R2) Stability testing of new drug substances and products." ICH Quality Guidelines, 2003. URL: [Link]

The Strategic Role of 3-(3-Methoxyphenyl)pentanedioic Acid in Modern Organic Synthesis: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of 3-(3-Methoxyphenyl)pentanedioic acid, a versatile building block in organic synthesis. The document elucidates the primary synthetic routes to this compound, with a detailed focus on the underlying principles of the Knoevenagel condensation and Michael addition reactions. Furthermore, it delves into the strategic applications of 3-(3-Methoxyphenyl)pentanedioic acid, particularly its pivotal role as a precursor to complex heterocyclic scaffolds of significant interest in medicinal chemistry and drug development. This guide is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of the 3-Arylglutaric Acid Motif

Substituted pentanedioic acids, also known as glutaric acids, are fundamental scaffolds in organic chemistry. The introduction of an aryl substituent at the 3-position creates a molecule with multiple reactive handles, offering a gateway to a diverse array of more complex molecular architectures. 3-(3-Methoxyphenyl)pentanedioic acid, with its methoxy-substituted phenyl ring, is of particular interest due to the prevalence of the methoxyphenyl group in a wide range of biologically active compounds. The methoxy group can modulate the electronic properties of the aromatic ring and participate in crucial binding interactions with biological targets.

This guide will focus on the synthesis and utility of 3-(3-Methoxyphenyl)pentanedioic acid, providing a comprehensive overview of its preparation and its transformation into valuable synthetic intermediates.

Synthesis of 3-(3-Methoxyphenyl)pentanedioic Acid: A Two-Step Approach

The most reliable and scalable synthesis of 3-(3-Methoxyphenyl)pentanedioic acid is achieved through a two-step sequence: a Knoevenagel condensation followed by a Michael addition, culminating in hydrolysis and decarboxylation.

Step 1: Knoevenagel Condensation for the Synthesis of (E)-3-(3-methoxyphenyl)propenoic acid

The initial step involves the condensation of 3-methoxybenzaldehyde with malonic acid.[1][2] This reaction, a classic example of a Knoevenagel condensation, is typically catalyzed by a weak base, such as pyridine or piperidine.[3][4] The reaction proceeds through the formation of an enolate from malonic acid, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated dicarboxylic acid, which readily undergoes decarboxylation under the reaction conditions to afford (E)-3-(3-methoxyphenyl)propenoic acid (3-methoxycinnamic acid).[5]

Experimental Protocol: Synthesis of (E)-3-(3-methoxyphenyl)propenoic acid

Materials:

-

3-Methoxybenzaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine (catalytic amount)

-

Toluene

-

Hydrochloric acid (concentrated)

-

Deionized water

-

Ethanol (for recrystallization)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methoxybenzaldehyde (1.0 eq), malonic acid (1.2 eq), and toluene.

-

With stirring, add pyridine (2.0 eq) followed by a catalytic amount of piperidine.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing ice and water, and acidify with concentrated hydrochloric acid until the pH is approximately 1-2.

-

A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold deionized water.

-

Recrystallize the crude product from ethanol to yield pure (E)-3-(3-methoxyphenyl)propenoic acid.

Step 2: Michael Addition, Hydrolysis, and Decarboxylation

The second step involves the conjugate addition of a malonate enolate to the electron-deficient alkene of the 3-methoxycinnamic acid derivative.[4][6] This is a classic Michael addition reaction.[7] Typically, diethyl malonate is used as the Michael donor. In the presence of a base, such as sodium ethoxide, diethyl malonate is deprotonated to form a soft nucleophile that adds to the β-position of the α,β-unsaturated ester. The resulting intermediate is then hydrolyzed and subsequently decarboxylated upon heating in an acidic medium to yield the final product, 3-(3-Methoxyphenyl)pentanedioic acid.

Experimental Protocol: Synthesis of 3-(3-Methoxyphenyl)pentanedioic acid

Materials:

-

(E)-3-(3-methoxyphenyl)propenoic acid ethyl ester (prepared by Fischer esterification of the corresponding acid)

-

Diethyl malonate

-

Sodium metal

-

Absolute ethanol

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide

-

Diethyl ether

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium metal (1.1 eq) in absolute ethanol with stirring until all the sodium has reacted.

-

Michael Addition: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.2 eq) dropwise at room temperature. Stir for 30 minutes. Then, add a solution of (E)-3-(3-methoxyphenyl)propenoic acid ethyl ester (1.0 eq) in absolute ethanol dropwise. Heat the reaction mixture to reflux and maintain for 8-12 hours.

-

Hydrolysis: Cool the reaction mixture to room temperature and add a solution of sodium hydroxide (4.0 eq) in water. Heat the mixture to reflux for 4-6 hours to hydrolyze the esters.

-

Decarboxylation and Isolation: Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid. A precipitate may form. Extract the aqueous layer with diethyl ether. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization.

Core Applications in Organic Synthesis: A Gateway to Heterocyclic Scaffolds

3-(3-Methoxyphenyl)pentanedioic acid is a valuable precursor for the synthesis of more complex molecules, particularly heterocyclic compounds that are of significant interest in drug discovery.

Synthesis of 3-(3-Methoxyphenyl)glutaric Anhydride

A key transformation of 3-(3-Methoxyphenyl)pentanedioic acid is its conversion to the corresponding cyclic anhydride. This is typically achieved by heating the diacid with a dehydrating agent such as acetic anhydride.[8] The resulting 3-(3-Methoxyphenyl)glutaric anhydride is a more reactive species that can be used in a variety of subsequent reactions.

Caption: Synthesis of 3-(3-Methoxyphenyl)glutaric Anhydride.

The Castagnoli-Cushman Reaction: Access to Piperidine Scaffolds

3-Aryl glutaric anhydrides are excellent substrates for the Castagnoli-Cushman reaction.[1] This reaction involves the condensation of the anhydride with an imine, leading to the diastereoselective formation of a δ-lactam (a substituted piperidin-2-one). This provides a powerful method for the synthesis of highly functionalized piperidine rings, which are prevalent in many pharmaceuticals.

Caption: The Castagnoli-Cushman Reaction Workflow.

Experimental Protocol: Synthesis of a 6-Oxo-2,4-diarylpiperidine-3-carboxylic Acid Derivative

Materials:

-

3-(3-Methoxyphenyl)pentanedioic acid

-

An appropriate imine (e.g., N-benzylidene-aniline)

-

Acetic anhydride

-

Toluene

Procedure:

-

In a round-bottom flask, suspend 3-(3-Methoxyphenyl)pentanedioic acid (1.0 eq) and the imine (1.1 eq) in toluene.

-

Add acetic anhydride (1.5 eq) to the suspension.

-

Heat the reaction mixture to reflux for 12-24 hours. The diacid will be converted to the anhydride in situ.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the desired piperidine derivative. The relative configuration can be established by single-crystal X-ray crystallography.[1]

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Reactions |

| 3-(3-Methoxyphenyl)pentanedioic acid | C12H14O5 | 238.24 | Knoevenagel Condensation, Michael Addition |

| (E)-3-(3-methoxyphenyl)propenoic acid | C10H10O3 | 178.18 | Knoevenagel Condensation |

| 3-(3-Methoxyphenyl)glutaric anhydride | C12H12O4 | 220.22 | Dehydration of the corresponding diacid |

| 6-Oxo-2,4-diarylpiperidine-3-carboxylic acid derivative | Varies | Varies | Castagnoli-Cushman Reaction |

Conclusion

3-(3-Methoxyphenyl)pentanedioic acid serves as a highly valuable and versatile building block in modern organic synthesis. Its straightforward preparation via a robust two-step sequence allows for its ready availability. The strategic positioning of the dicarboxylic acid functionality and the methoxyphenyl group enables its use as a precursor to complex and medicinally relevant heterocyclic scaffolds, most notably substituted piperidines via the Castagnoli-Cushman reaction. This technical guide has provided both the theoretical underpinnings and practical protocols for the synthesis and application of this important compound, underscoring its significance for researchers and professionals in the field of drug discovery and development.

References

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 3. CN108863773A - The preparation method of 3- methoxy cinnamic acid - Google Patents [patents.google.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN102320984A - Preparation method of (R)-3-(3-methoxy phenyl)-N,N,2-trimethylpent-3-ene-1-amine - Google Patents [patents.google.com]

- 7. jocpr.com [jocpr.com]

- 8. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Profiling of 3-(3-Methoxyphenyl)pentanedioic Acid

This guide provides a comprehensive technical overview of the core physicochemical properties of 3-(3-Methoxyphenyl)pentanedioic acid, a molecule of interest in synthetic chemistry and drug discovery. For researchers and drug development professionals, a thorough understanding of a compound's molecular weight, lipophilicity (logP), and aqueous solubility is fundamental to predicting its behavior in biological systems and guiding its development trajectory. This document outlines the established identity of this compound and provides detailed, field-proven protocols for the experimental determination of its key physicochemical parameters.

Molecular Identity and Weight

The foundational step in the characterization of any chemical entity is the confirmation of its identity and molecular weight. 3-(3-Methoxyphenyl)pentanedioic acid is a dicarboxylic acid featuring a methoxy-substituted phenyl ring. Its molecular formula and weight have been established and are crucial for all subsequent quantitative studies.

| Property | Value | Source |

| Chemical Name | 3-(3-Methoxyphenyl)pentanedioic acid | N/A |

| CAS Number | 69061-62-7 | [1][2] |

| Molecular Formula | C₁₂H₁₄O₅ | [1][2] |

| Molecular Weight | 238.24 g/mol | [2][3] |

Lipophilicity Profile: Experimental Determination of the Octanol-Water Partition Coefficient (logP)

The partition coefficient (P) or its logarithmic form (logP) is a critical measure of a molecule's lipophilicity, which significantly influences its absorption, distribution, metabolism, and excretion (ADME) properties. The "shake-flask" method remains the gold standard for its direct and accurate determination.[4][5]

The Causality Behind the Shake-Flask Method

The principle of the shake-flask method is to allow a compound to partition between two immiscible liquid phases, typically n-octanol and water, until equilibrium is reached. n-Octanol is chosen as the organic phase because its properties are considered to be a good mimic of the lipid bilayers of cell membranes. The resulting concentration ratio provides a direct measure of the compound's preference for a lipophilic versus a hydrophilic environment. Precise temperature control is critical as both solubility and partitioning are temperature-dependent processes. Pre-saturation of each solvent with the other ensures that the volume of each phase does not change during the experiment, which would otherwise alter the final concentration measurements.

Experimental Protocol: Shake-Flask logP Determination

This protocol describes a robust method for determining the logP of 3-(3-Methoxyphenyl)pentanedioic acid.

Materials:

-

3-(3-Methoxyphenyl)pentanedioic acid

-

n-Octanol (reagent grade or higher)

-

Purified water (HPLC grade)

-

pH 7.4 phosphate-buffered saline (PBS)

-

Glassware (flasks with stoppers, centrifuge tubes)

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Solvent Preparation: Pre-saturate the n-octanol with water (or PBS) and the water (or PBS) with n-octanol by mixing them vigorously for 24 hours, followed by a 24-hour separation period. This minimizes volume changes during the experiment.

-

Compound Preparation: Prepare a stock solution of 3-(3-Methoxyphenyl)pentanedioic acid in the pre-saturated n-octanol.

-

Partitioning: In a series of flasks, combine the pre-saturated n-octanol stock solution with the pre-saturated aqueous phase in a known volume ratio (e.g., 1:1 or 2:1). The initial concentration of the compound should be low enough to avoid saturation in either phase.

-

Equilibration: Agitate the flasks at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium. A preliminary experiment should be conducted to determine the time to equilibrium (typically 1-24 hours).

-

Phase Separation: Centrifuge the flasks at a controlled temperature to ensure complete separation of the two phases. This step is crucial to prevent the formation of emulsions which can interfere with accurate concentration measurements.[4]

-

Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of 3-(3-Methoxyphenyl)pentanedioic acid in each phase using a validated analytical method.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Caption: Workflow for Shake-Flask logP Determination.

Solubility Profile: Experimental Determination of Aqueous Solubility

Aqueous solubility is a paramount property for any compound intended for oral administration, as it directly impacts dissolution and subsequent absorption. For an ionizable molecule like 3-(3-Methoxyphenyl)pentanedioic acid, with two carboxylic acid functional groups, solubility is expected to be highly dependent on the pH of the aqueous medium. The equilibrium flask method is the recommended approach for determining solubility.[6][7]

The Rationale Behind the Equilibrium Flask Method

This method is designed to determine the saturation concentration of a compound in a specific solvent at a given temperature. By adding an excess of the solid compound to the solvent, the system is allowed to reach a state of thermodynamic equilibrium where the rate of dissolution equals the rate of precipitation. This ensures that the measured concentration represents the true maximum solubility under the defined conditions. For ionizable compounds, performing this determination across a range of pH values is essential to construct a complete solubility profile, as the ionization state of the molecule dramatically affects its interaction with water.[8]

Experimental Protocol: Equilibrium Aqueous Solubility Determination

This protocol is aligned with guidelines for biopharmaceutics classification.[7][9]

Materials:

-

3-(3-Methoxyphenyl)pentanedioic acid (solid form)

-

Aqueous buffers covering a pH range (e.g., pH 1.2, 4.5, 6.8)

-

Small-volume glass vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.45 µm PVDF)

-

Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Setup: Add an excess amount of solid 3-(3-Methoxyphenyl)pentanedioic acid to a series of vials, each containing a buffer of a specific pH. The excess solid is crucial to ensure that saturation is reached.

-

Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 37°C for biopharmaceutical relevance). Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow them to reach equilibrium.

-

Sample Preparation: After equilibration, allow the vials to stand to let the excess solid settle.

-

Filtration: Carefully withdraw an aliquot from the clear supernatant and immediately filter it through a syringe filter to remove any undissolved solid particles. This step must be performed quickly to avoid temperature changes that could affect solubility.

-

Quantification: Dilute the filtered sample as necessary and determine the concentration of the dissolved compound using a validated analytical method.

-

Data Analysis: The measured concentration represents the equilibrium solubility at that specific pH and temperature. Repeat for each pH value to generate a pH-solubility profile.

Caption: Workflow for Equilibrium Aqueous Solubility Determination.

Integrated Physicochemical Profile and Implications for Drug Development

The interplay between molecular weight, logP, and solubility governs the potential of a molecule as a drug candidate. These parameters are cornerstone inputs for predictive models of drug-likeness and in vivo performance.

| Parameter | Value / Expected Profile | Implication in Drug Development |

| Molecular Weight | 238.24 g/mol | Compliant with Lipinski's Rule of Five (<500 Da), suggesting good potential for oral absorption. |

| logP | To be determined experimentally | Will determine the balance between aqueous solubility and membrane permeability. A value between 1 and 3 is often optimal. |

| Aqueous Solubility | To be determined experimentally | Expected to be pH-dependent due to two carboxyl groups. Low solubility can limit oral bioavailability. |

The relationship between these properties and their impact on the ADME profile of a potential drug candidate is a critical consideration in the early stages of development.

Caption: Impact of Physicochemical Properties on ADME.

References

-

Dicarboxylic Acids and their Derivatives, Chemistry tutorial. (n.d.). askIITians. Retrieved March 24, 2026, from [Link]

-

Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub. Retrieved March 24, 2026, from [Link]

-

Interlaboratory study of log P determination by shake-flask and potentiometric methods. (n.d.). PubMed. Retrieved March 24, 2026, from [Link]

-

LogP / LogD shake-flask method v1. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

-

Physical Properties of Carboxylic Acids. (2023, April 30). JoVE. Retrieved March 24, 2026, from [Link]

-

LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved March 24, 2026, from [Link]

-

Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries. (2024, May 28). PMC. Retrieved March 24, 2026, from [Link]

-

LogP/D. (n.d.). Cambridge MedChem Consulting. Retrieved March 24, 2026, from [Link]

-

Dicarboxylic Acids. (2021, July 31). Chemistry LibreTexts. Retrieved March 24, 2026, from [Link]

-

CVM Guidance for Industry #171. (2017, December 15). FDA. Retrieved March 24, 2026, from [Link]

-

Physical properties of some dicarboxylic acids (Haynes, 2015). (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

-

Determination of aqueous solubility by heating and equilibration: A technical note. (n.d.). PMC. Retrieved March 24, 2026, from [Link]

-

Guidance for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. (n.d.). FDA. Retrieved March 24, 2026, from [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018, August 31). Regulations.gov. Retrieved March 24, 2026, from [Link]

-

BCS Methodology: Solubility, Permeability & Dissolution. (n.d.). FDA. Retrieved March 24, 2026, from [Link]

-

3-Hydroxy-3-(methoxycarbonyl)pentanedioic acid. (n.d.). PMC. Retrieved March 24, 2026, from [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (2014, February 10). Agilent. Retrieved March 24, 2026, from [Link]

-

3-(3-Methoxyphenyl)pentanedioic acid — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 24, 2026, from [Link]

-

3-(3-Methoxyphenyl)pentanedioic acid | CAS 69061-62-7. (n.d.). Chemical-Suppliers.com. Retrieved March 24, 2026, from [Link]

-

3-methoxyphenyl acetic acid, 1798-09-0. (n.d.). The Good Scents Company. Retrieved March 24, 2026, from [Link]

Sources

- 1. 3-(3-Methoxyphenyl)pentanedioic acid | CAS 69061-62-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. keyorganics.net [keyorganics.net]

- 3. 3-(2-Methoxyphenyl)pentanedioic acid [sigmaaldrich.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. researchgate.net [researchgate.net]

- 6. fda.gov [fda.gov]

- 7. fda.gov [fda.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. gmp-compliance.org [gmp-compliance.org]

An In-Depth Technical Guide to the Pharmacokinetic Properties of 3-(3-Methoxyphenyl)pentanedioic Acid Derivatives

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the pharmacokinetic properties of 3-(3-methoxyphenyl)pentanedioic acid derivatives. In the absence of direct published data on this specific class of compounds, this document synthesizes established principles from structurally related entities, namely dicarboxylic acids and molecules containing a methoxyphenyl moiety. The primary focus is to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to characterize the Absorption, Distribution, Metabolism, and Excretion (ADME) of novel derivatives within this chemical family. By elucidating the causal relationships behind experimental choices and providing self-validating protocols, this guide serves as a critical resource for advancing the preclinical development of these potential therapeutic agents.

Introduction: The Therapeutic Potential and Pharmacokinetic Hurdles of a Novel Chemical Scaffold

The 3-(3-methoxyphenyl)pentanedioic acid scaffold represents a novel chemical entity with potential applications in various therapeutic areas. Its structure, featuring a central glutaric acid-like core and a methoxyphenyl substituent, suggests possible interactions with a range of biological targets. However, the journey from a promising lead compound to a viable clinical candidate is contingent upon a thorough understanding of its pharmacokinetic (PK) profile. The ADME properties of a drug molecule govern its concentration and persistence in the body, which are critical determinants of its efficacy and safety.[1][2]

This guide addresses the current knowledge gap by providing a predictive overview of the potential pharmacokinetic characteristics of 3-(3-methoxyphenyl)pentanedioic acid derivatives and, more importantly, a detailed roadmap for their experimental determination. We will explore the anticipated metabolic pathways, potential for absorption and distribution, and likely routes of elimination based on established data for analogous structures. The core of this document is dedicated to providing robust, step-by-step protocols for essential in vitro and in vivo pharmacokinetic studies, enabling researchers to generate the critical data needed for informed decision-making in the drug discovery and development process.[3][4]

Predicted Pharmacokinetic Profile: An Evidence-Based Extrapolation

Given the lack of direct studies on 3-(3-methoxyphenyl)pentanedioic acid derivatives, we can extrapolate a hypothetical pharmacokinetic profile by examining its constituent parts: the pentanedioic (glutaric) acid backbone and the 3-methoxyphenyl group.

Absorption

The oral bioavailability of these derivatives will likely be influenced by the high polarity imparted by the two carboxylic acid groups. Generally, highly polar molecules exhibit limited passive diffusion across the lipophilic membranes of the gastrointestinal tract.[5] The water solubility of the parent glutaric acid is high (over 50% w/w), which is a favorable property for dissolution but can be a hinderance for membrane permeation.[6][7]

-

Factors Influencing Absorption :

-

Lipophilicity : Esterification of one or both carboxylic acid groups would create prodrugs with increased lipophilicity, potentially enhancing passive absorption.

-

Active Transport : The structural similarity to endogenous dicarboxylic acids might allow for recognition and uptake by intestinal transporters, such as organic anion transporters (OATs), although this requires experimental verification.

-

pH-Dependent Solubility : The ionization state of the carboxylic acid groups will change along the pH gradient of the gastrointestinal tract, affecting both solubility and permeability.[8]

-

Distribution

Following absorption, the distribution of these derivatives is expected to be largely confined to the extracellular fluid due to their polarity, resulting in a relatively low volume of distribution (Vd).[9]

-

Plasma Protein Binding : Carboxylic acids are known to bind to plasma proteins, primarily albumin. The extent of this binding will influence the fraction of unbound drug available to exert its pharmacological effect and to be cleared from the body.

-

Tissue Penetration : Penetration into tissues, and particularly across the blood-brain barrier, is anticipated to be low for the diacid forms.[9] Again, esterification or other chemical modifications could alter this profile.

Metabolism

The metabolism of 3-(3-methoxyphenyl)pentanedioic acid derivatives is predicted to proceed along two main pathways: metabolism of the methoxyphenyl group and potential biotransformation of the pentanedioic acid backbone.

-

Methoxyphenyl Group Metabolism : The methoxy group is a common site for metabolism.[10]

-

O-demethylation : This is a very common metabolic pathway for aryl methyl ethers, primarily catalyzed by cytochrome P450 enzymes, particularly CYP2D6.[10][11][12][13] This would result in a phenolic metabolite, which can then be further conjugated.

-

Aromatic Hydroxylation : The phenyl ring can also undergo hydroxylation, another CYP-mediated reaction.[13][14]

-

-

Pentanedioic Acid Backbone :

-

Endogenous Metabolism : Glutaric acid itself is an endogenous metabolite in amino acid metabolism.[6][15] It is possible that derivatives could enter these pathways. Long-chain dicarboxylic acids are known to undergo peroxisomal β-oxidation.[16]

-

Conjugation : The carboxylic acid moieties are susceptible to conjugation reactions, such as glucuronidation, to form more water-soluble metabolites for excretion.[5]

-

Excretion

The primary route of excretion for these polar compounds and their metabolites is expected to be renal.

-

Renal Clearance : Unchanged drug and its metabolites will likely be eliminated from the body via the kidneys. The specific mechanisms could involve glomerular filtration and active tubular secretion, the latter potentially mediated by organic anion transporters.[17]

-

Biliary Excretion : For derivatives with higher molecular weight or for certain conjugated metabolites, biliary excretion into the feces could be a contributing pathway.[18]

A Practical Guide to a Tiered In Vitro ADME Evaluation

A systematic, tiered approach to in vitro ADME testing is crucial for efficient drug discovery, allowing for early identification of liabilities and guiding medicinal chemistry efforts.[3][4][19]

Tier 1: Early Screening for Major Liabilities

At the initial stages, the focus is on high-throughput assays to quickly flag compounds with poor fundamental properties.

| Parameter | Assay | Purpose |

| Solubility | Kinetic and Thermodynamic Solubility Assays | To determine the aqueous solubility, which is critical for absorption and formulation. |

| Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) | To assess passive diffusion across an artificial membrane, providing a rapid screen for intestinal permeability. |

| Metabolic Stability | Liver Microsomal Stability Assay | To evaluate the intrinsic clearance of the compound by hepatic enzymes, primarily CYPs.[19][20] |

| Plasma Protein Binding | Rapid Equilibrium Dialysis (RED) | To determine the fraction of drug bound to plasma proteins, which impacts distribution and clearance. |

Experimental Protocol: Liver Microsomal Stability Assay

This assay determines the rate of metabolism of a compound when incubated with liver microsomes, which are rich in CYP enzymes.[13]

-

Objective : To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a 3-(3-methoxyphenyl)pentanedioic acid derivative.

-

Materials :

-

Test compound stock solution (e.g., 10 mM in DMSO).

-

Pooled human liver microsomes (HLM).[14]

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Phosphate buffer (pH 7.4).

-

Positive control compound with known metabolic stability (e.g., verapamil).

-

Ice-cold acetonitrile with an internal standard for quenching the reaction and for LC-MS/MS analysis.

-

-

Procedure :

-

Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer.

-

In a 96-well plate, add the HLM to the buffer and pre-warm at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a separate plate containing ice-cold acetonitrile with the internal standard to stop the reaction.

-

Include a control incubation without the NADPH regenerating system to assess non-enzymatic degradation.

-

Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis by LC-MS/MS.

-

-

Data Analysis :

-

Quantify the peak area of the parent compound relative to the internal standard at each time point.

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression of this plot gives the rate constant of elimination (k).

-

Calculate the half-life (t½) = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

-

Tier 2: Mechanistic Insights and Refinement

Once lead compounds are identified, more detailed assays are employed to understand the mechanisms behind the observed ADME properties.

| Parameter | Assay | Purpose |

| Permeability & Efflux | Caco-2 Permeability Assay | To assess bidirectional permeability across a human intestinal cell monolayer and identify if the compound is a substrate for efflux transporters like P-glycoprotein. |

| CYP Inhibition | Cytochrome P450 Inhibition Assay | To determine if the compound inhibits major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4), which is crucial for predicting drug-drug interactions.[19] |

| CYP Reaction Phenotyping | Recombinant CYP Isoform or Chemical Inhibition Assays | To identify the specific CYP enzymes responsible for the compound's metabolism.[12][19] |

| Metabolite Identification | High-Resolution Mass Spectrometry with Liver Microsomes or Hepatocytes | To identify the major metabolites formed.[20] |

In Vivo Pharmacokinetic Study Design: From Animal Models to Human Prediction

In vivo studies are essential to understand how a drug behaves in a whole organism, integrating all ADME processes.[1][2]

Experimental Protocol: Single-Dose Oral Pharmacokinetic Study in Rats

-

Objective : To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, bioavailability) of a 3-(3-methoxyphenyl)pentanedioic acid derivative after oral administration.

-

Study Design :

-

Animals : Male Sprague-Dawley rats (n=3-5 per group).

-

Groups :

-

Group 1: Intravenous (IV) administration (e.g., 1 mg/kg) to determine absolute bioavailability.

-

Group 2: Oral (PO) gavage administration (e.g., 10 mg/kg).

-

-

Formulation : The compound should be formulated in a suitable vehicle (e.g., saline with a co-solvent if needed).

-

-

Procedure :

-

Fast the animals overnight prior to dosing.

-

Administer the compound by the respective route (IV or PO).

-

Collect blood samples (e.g., via tail vein or jugular vein cannula) at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Process the blood samples to obtain plasma and store at -80°C until analysis.

-

-

Bioanalysis :

-

Pharmacokinetic Analysis :

-

Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters from the plasma concentration-time data.

-

Cmax : Maximum observed plasma concentration.

-

Tmax : Time to reach Cmax.

-

AUC (Area Under the Curve) : A measure of total drug exposure.

-

t½ : Elimination half-life.

-

CL (Clearance) : Volume of plasma cleared of the drug per unit time.

-

Vd (Volume of Distribution) : Apparent volume into which the drug distributes.

-

F% (Absolute Bioavailability) : (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

-

Visualization of Key Processes

Diagram: Predicted Metabolic Pathways

Caption: Predicted metabolic pathways for 3-(3-methoxyphenyl)pentanedioic acid derivatives.

Diagram: In Vitro to In Vivo Pharmacokinetic Workflow

Caption: A typical workflow from in vitro ADME screening to in vivo pharmacokinetic studies.

Conclusion and Future Directions

While the pharmacokinetic profile of 3-(3-methoxyphenyl)pentanedioic acid derivatives is yet to be experimentally defined, this guide provides a robust, scientifically-grounded framework for its elucidation. By leveraging knowledge from structurally similar dicarboxylic acids and methoxyphenyl-containing compounds, we can anticipate key ADME characteristics, such as potentially limited oral absorption for the diacid form and metabolism centered on O-demethylation.

The detailed experimental protocols provided herein offer a clear path forward for researchers to systematically evaluate these novel compounds. The tiered approach to in vitro testing, followed by a well-designed in vivo study, will generate the critical data necessary to understand the pharmacokinetic behavior, guide structure-activity and structure-property relationships, and ultimately select promising candidates for further development. Future work should focus on executing these studies to replace prediction with empirical data, thereby paving the way for the potential clinical translation of this new chemical class.

References

- WuXi AppTec. (2022, June 23). A Guide to In Vitro ADME Testing in Drug Development.

- Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.

- Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols.

- BioDuro. (n.d.). In Vitro ADME.

- LCGC International. (2024, December 16). Quantifying Dicarboxylic Acids Using an Optimized LC–MS/MS Method.

- How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. (n.d.).

- Longdom Publishing. (n.d.). Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry.

- Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies.

- SciSpace. (2017, September 11). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques.

- S. M. A. A. T. et al. (2020, December 22). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Semantic Scholar.

- Taylor & Francis Online. (2008, September 22). In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step.

- PubMed. (2004, February). In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step.

- Taylor & Francis Online. (2025, September 1). Remarkable drug-like properties of mixed ligand coordination compounds having dicarboxylic acid: synthesis, characterization, molecular docking and DFT studies.

- ResearchGate. (n.d.). The role of the methoxy group in approved drugs.

- ProQuest. (n.d.). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties.

- Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.).

- Molecules. (2020, December 14).

- Dove Medical Press. (2020, October 19). Development, Characterization, and in-vivo Pharmacokinetic Study of Lamotrigine Solid Self-Nanoemulsifying Drug Delivery System.

- RSC Publishing. (2024, May 28). Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries.

- The MAK Collection for Occupational Health and Safety. (2020). Glutaric acid. Wiley Online Library.

- PubMed. (2025, January 25). In vivo pharmacokinetic study and PBPK modeling: Comparison between 3D-printed nanocrystals and solid dispersions.

- PubMed. (2015, June). Pharmacokinetic Properties of a New Glutamic Acid Derivative Glutaron.

- Frontiers in Pharmacology. (2018, November 7). Bile Acids and Their Derivatives as Potential Modifiers of Drug Release and Pharmacokinetic Profiles.

- IEEE Xplore. (1994, August-September). Pharmocokinetics of dicarboxylic acids in man.

- BenchChem. (2025, December). In Vitro Metabolism of Methoxyphenamine: A Technical Guide.

- PMC. (n.d.). The biochemistry and physiology of long-chain dicarboxylic acid metabolism.

- MDPI. (2026, March 15). Determination of Common Metabolites for Methoxylated Fentanyl Analogs.

- Wikipedia. (n.d.). Glutaric acid.

- Grokipedia. (n.d.). Glutaric acid.

- PMC. (n.d.). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.

Sources

- 1. selvita.com [selvita.com]

- 2. scispace.com [scispace.com]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties - ProQuest [proquest.com]

- 6. Glutaric acid - Wikipedia [en.wikipedia.org]

- 7. Glutaric acid â Grokipedia [grokipedia.com]

- 8. dovepress.com [dovepress.com]

- 9. Pharmacokinetic Properties of a New Glutamic Acid Derivative Glutaron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Determination of Common Metabolites for Methoxylated Fentanyl Analogs [mdpi.com]

- 15. journals.publisso.de [journals.publisso.de]

- 16. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmocokinetics of dicarboxylic acids in man | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]

- 18. Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02598A [pubs.rsc.org]

- 19. criver.com [criver.com]

- 20. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 21. chromatographyonline.com [chromatographyonline.com]

- 22. longdom.org [longdom.org]

- 23. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 3-(3-Methoxyphenyl)pentanedioic Acid: A Detailed Protocol for Researchers

This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 3-(3-Methoxyphenyl)pentanedioic acid, a valuable building block in medicinal chemistry and materials science. This guide is intended for researchers, scientists, and professionals in drug development, offering not just a procedural outline but also the underlying chemical principles and critical considerations for a successful synthesis.

Introduction and Significance

3-(3-Methoxyphenyl)pentanedioic acid, also known as 3-(3-methoxyphenyl)glutaric acid, belongs to the class of 3-aryl-pentanedioic acids. The presence of both a substituted aromatic ring and two carboxylic acid functionalities makes it a versatile intermediate for the synthesis of more complex molecules, including pharmaceutical agents and functional polymers. The methoxy group on the phenyl ring can be a key feature for biological activity or can be further modified, while the dicarboxylic acid moiety allows for the formation of amides, esters, and other derivatives, enabling the construction of diverse molecular architectures.

The synthetic strategy outlined herein is a robust and well-established three-step process, commencing with a Knoevenagel condensation, followed by a Michael addition, and culminating in a hydrolysis and decarboxylation sequence. This approach is favored for its reliability and the ready availability of the starting materials.

Synthetic Strategy Overview

The synthesis of 3-(3-Methoxyphenyl)pentanedioic acid is achieved through the following three key transformations:

-

Step 1: Knoevenagel Condensation. The synthesis initiates with the condensation of 3-methoxybenzaldehyde and diethyl malonate. This reaction, catalyzed by a weak base, forms an α,β-unsaturated diester, diethyl (3-methoxyphenyl)methylidenemalonate. The driving force for this reaction is the formation of a stable conjugated system.[1]

-

Step 2: Michael Addition. The product from the first step then acts as a Michael acceptor. A second molecule of diethyl malonate, deprotonated by a base to form a nucleophilic enolate, undergoes a conjugate addition to the α,β-unsaturated system. This crucial carbon-carbon bond-forming reaction establishes the pentanedioic acid backbone.[2][3][4]

-

Step 3: Hydrolysis and Decarboxylation. The resulting tetraethyl ester is subsequently hydrolyzed under acidic or basic conditions to yield a tetracarboxylic acid intermediate. This intermediate is unstable and readily undergoes decarboxylation upon heating to afford the final product, 3-(3-Methoxyphenyl)pentanedioic acid.

The overall synthetic workflow is depicted in the following diagram:

Sources

Application Note: A Robust HPLC Method for the Quantification of 3-(3-Methoxyphenyl)pentanedioic acid

Abstract

This application note presents a detailed, step-by-step protocol for the development and implementation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 3-(3-Methoxyphenyl)pentanedioic acid. The strategy emphasizes a systematic approach, beginning with an analysis of the analyte's physicochemical properties to inform the rational selection of chromatographic parameters. The final optimized method provides excellent peak symmetry, resolution, and reproducibility, making it suitable for quantitative analysis in research and quality control environments. All protocols are grounded in established chromatographic principles and adhere to guidelines set forth by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).

Introduction and Method Rationale

3-(3-Methoxyphenyl)pentanedioic acid is a dicarboxylic acid derivative with potential applications in pharmaceutical and materials science. Accurate and reliable quantification of this compound is essential for research, development, and quality control. The molecule's structure, featuring two carboxylic acid functional groups and a methoxyphenyl moiety, dictates the strategy for HPLC method development.

-

Analyte Structure & Properties: The presence of two carboxylic acid groups makes the analyte's retention highly dependent on the mobile phase pH.[1][2][3] To achieve consistent retention and good peak shape on a reversed-phase column, the ionization of these acidic groups must be suppressed.[1][4] This is accomplished by maintaining a mobile phase pH well below the analyte's first pKa value, ensuring it is in its neutral, more hydrophobic form. The methoxyphenyl group provides a strong chromophore, making UV detection a suitable choice for quantification.

-

Chromatographic Approach: A reversed-phase HPLC method is selected due to its versatility and suitability for separating moderately polar organic compounds. A C18 stationary phase is chosen as the starting point for its wide applicability. The core of the method development lies in the systematic optimization of the mobile phase, specifically its pH and organic solvent composition, to achieve optimal separation.

Experimental Apparatus and Reagents

-

Instrumentation: A standard HPLC system equipped with a binary pump, degasser, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point.

-

Chemicals:

-

3-(3-Methoxyphenyl)pentanedioic acid reference standard (>95% purity).[5]

-

HPLC-grade acetonitrile (ACN).

-

HPLC-grade methanol (MeOH).

-

Potassium phosphate monobasic (KH₂PO₄).

-

Orthophosphoric acid (H₃PO₄).

-

Ultrapure water (18.2 MΩ·cm).

-

-

Software: Chromatographic data acquisition and processing software.

Step-by-Step Method Development Protocol

This section details the logical workflow for developing the analytical method from the ground up.

Standard & Sample Preparation

-

Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the 3-(3-Methoxyphenyl)pentanedioic acid reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

-

Working Standard (0.1 mg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent. This solution will be used for method development experiments.

Detector Wavelength (λmax) Determination

-

Inject the working standard solution into the HPLC system.

-

Using the DAD, acquire the UV spectrum of the analyte peak from 200 to 400 nm.

-

Identify the wavelength of maximum absorbance (λmax). For the methoxyphenyl chromophore, this is expected to be around 274 nm. Set this wavelength for all subsequent analyses.

Initial Chromatographic Conditions & Optimization

The goal is to find a set of conditions that provides good retention, a symmetrical peak shape, and high efficiency.

Rationale for pH Selection: To ensure the dicarboxylic acid is in its neutral form for optimal retention and peak shape, the mobile phase pH must be controlled.[1][2] A rule of thumb is to set the pH at least 2 units below the analyte's pKa.[1] For a dicarboxylic acid, the first pKa is typically around 4-5. Therefore, a pH of 2.5 is chosen as the target. A phosphate buffer is selected because its pKa is close to the desired pH, providing effective buffering capacity.[6][7]

Protocol:

-

Prepare Mobile Phase A (Aqueous Buffer):

-

Dissolve potassium phosphate monobasic in ultrapure water to a concentration of 25 mM.

-

Adjust the pH of the solution to 2.5 using diluted orthophosphoric acid.

-

Filter the buffer through a 0.45 µm membrane filter.

-

-

Prepare Mobile Phase B: HPLC-grade acetonitrile.

-

Initial Gradient (Scouting Run):

-

Set the column temperature to 30 °C.

-

Set the flow rate to 1.0 mL/min.

-

Run a broad linear gradient from 10% to 90% Acetonitrile over 20 minutes.

-

Inject the working standard and observe the retention time (tR) and peak shape of the analyte.

-

-

Isocratic vs. Gradient Elution:

-

Based on the scouting run, determine if an isocratic or gradient method is more suitable. If the analyte elutes very quickly or very late, or if impurities are present, a gradient method is preferable. For a single analyte, an isocratic method can be developed for simplicity and robustness.

-

-

Optimization of Organic Content (Isocratic Method):

-

Based on the retention time from the scouting run, estimate a suitable starting percentage of acetonitrile for an isocratic method.

-

Perform a series of injections, systematically varying the percentage of acetonitrile (e.g., 30%, 35%, 40%) while keeping the aqueous buffer constant.

-

The goal is to achieve a retention time between 3 and 10 minutes with a tailing factor as close to 1.0 as possible.

-

Final Optimized HPLC Method and Protocol

This protocol represents the validated, ready-to-use method for the analysis of 3-(3-Methoxyphenyl)pentanedioic acid.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 25 mM Potassium Phosphate Buffer, pH 2.5 |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Isocratic |

| Composition | 40% Mobile Phase B (60:40 A:B) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector Wavelength | 274 nm |

| Run Time | 10 minutes |

Protocol:

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Prepare samples and standards in a 50:50 acetonitrile/water diluent.

-

Inject the samples onto the column.

-

Integrate the peak corresponding to 3-(3-Methoxyphenyl)pentanedioic acid and quantify using a calibration curve.

System Suitability